Product packaging for 5H-1-Benzothiopyran(Cat. No.:CAS No. 21829-75-4)

5H-1-Benzothiopyran

Cat. No.: B3368767
CAS No.: 21829-75-4
M. Wt: 148.23 g/mol
InChI Key: QTJYKYAZQBBHSP-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Benzothiopyran Research

Research into benzothiopyran derivatives dates back several decades, with early investigations focusing on their synthesis and potential applications. By the 1980s, thiocoumarins, a subclass of benzothiopyrans, had already found clinical use as hemorrhagic agents, anticoagulants, and antiallergic agents. Some derivatives even served as anticoagulant rodenticides encyclopedia.pubmdpi.comnih.govthieme-connect.de. Historically, synthetic routes often involved the condensation of thiophenols with malonic acid derivatives or the cyclization of acrylates derived from thiophenols and propiolates encyclopedia.pubresearchgate.net. Over time, the research focus has expanded considerably, driven by the recognition of benzothiopyrans as versatile scaffolds for developing novel bioactive molecules, particularly in the fields of medicinal chemistry, with applications ranging from anticancer and antimicrobial agents to anti-HIV therapies rsc.org. Contemporary research efforts are heavily invested in developing more efficient, selective, and environmentally friendly synthetic methodologies, including organocatalytic and metal-catalyzed transformations rsc.orgafricaresearchconnects.comemerging-researchers.orgmdpi.commdpi.comnih.govresearchgate.netbeilstein-journals.orgmdpi.comresearchgate.net.

Structural Diversity and Isomeric Forms within the Benzothiopyran Scaffold

The benzothiopyran scaffold exhibits considerable structural diversity, giving rise to various isomeric forms and substituted derivatives, each with distinct chemical properties and research interests.

5H-1-Benzothiopyran

The this compound core structure consists of a benzene (B151609) ring fused to a six-membered thiopyran ring, with the "5H" designation indicating the position of saturation or a specific tautomeric form within the thiopyran ring. While specific research findings solely dedicated to the parent this compound are less prevalent in the reviewed literature compared to its oxidized or substituted counterparts, its fundamental structure serves as the foundational framework for many biologically active compounds. Its significance lies in being a key structural element that can be further functionalized or oxidized to yield derivatives with pronounced pharmacological effects mdpi.comuni-ruse.bg.

4H-1-Benzothiopyran-4-one (Thiochromones)

Thiochromones, also known as 4H-1-benzothiopyran-4-ones, are characterized by a ketone group at the 4-position of the benzothiopyran ring researchgate.net. These compounds are sulfur analogs of chromones, where the oxygen atom at position 1 is replaced by sulfur researchgate.net. Thiochromones are recognized for their utility as key building blocks in organic synthesis and possess a broad spectrum of biological activities, including anticancer, anti-HIV, antioxidant, and antimicrobial properties nih.govrsc.orgmdpi.com. Traditional synthesis methods often employ Lewis acids like AlCl₃ for cyclization encyclopedia.pubresearchgate.net. More recent advancements include the development of organocatalytic methods and the application of conjugate addition reactions with organocuprates or Grignard reagents to synthesize various substituted thiochromanones, which are closely related derivatives africaresearchconnects.comemerging-researchers.orgmdpi.commdpi.comnih.gov.

Table 1: Synthesis and Research Focus of Thiochromones

Class of CompoundKey Synthesis MethodologiesPrimary Research Focus / ApplicationsReference(s)
ThiochromonesTraditional Lewis acid-catalyzed cyclization; Conjugate addition of organocuprates/Grignard reagents emerging-researchers.orgmdpi.commdpi.comnih.govAnticancer, anti-HIV, antioxidant, antimicrobial agents; Precursors for pharmaceuticals rsc.orgemerging-researchers.org encyclopedia.pubresearchgate.netrsc.orgemerging-researchers.orgmdpi.commdpi.comnih.gov

2H-1-Benzothiopyran-2-one (Thiocoumarins)

Thiocoumarins, or 2H-1-benzothiopyran-2-ones, are sulfur-containing analogs of coumarins nih.govthieme-connect.deresearchgate.netoup.com. Historically, they were recognized for their anticoagulant, hemorrhagic, and antiallergic properties, with some derivatives used as rodenticides encyclopedia.pubmdpi.comnih.govthieme-connect.de. Synthetically, they are often prepared through the reaction of benzenethiols with diketene (B1670635) or malonic acid derivatives encyclopedia.pubthieme-connect.deoup.com. Current research explores advanced synthesis techniques, such as microwave-assisted synthesis, and the incorporation of various functional groups to enhance their biological activities, including antimicrobial and antioxidant effects encyclopedia.pubmdpi.com.

Table 2: Synthesis and Research Focus of Thiocoumarins

Class of CompoundKey Synthesis MethodologiesPrimary Research Focus / ApplicationsReference(s)
ThiocoumarinsReaction of benzenethiols with diketene oup.com; Benzenethiols and malonic acid derivatives encyclopedia.pubthieme-connect.de; Microwave-assisted synthesis mdpi.comAnticoagulants, hemorrhagic agents, antiallergic agents, rodenticides encyclopedia.pubmdpi.comnih.govthieme-connect.de; Antimicrobial and antioxidant activities mdpi.com; Nitric oxide synthase inhibitors encyclopedia.pub encyclopedia.pubmdpi.comnih.govthieme-connect.deoup.com

Dihydro- and Substituted Benzothiopyrans (e.g., Thiochromans)

Thiochromans represent the dihydro- or partially saturated forms of benzothiopyrans mdpi.commdpi.commdpi.comlookchem.com. These compounds are highly versatile and serve as crucial intermediates in the synthesis of novel heterocyclic compounds and molecules with significant biological potential mdpi.com. Research has demonstrated their utility in developing agents with antimicrobial, cytotoxic, antiviral, and antileishmanial activities mdpi.com. Synthetic routes include biotransformation using marine-derived fungi and iodine-catalyzed cyclocondensation reactions mdpi.commdpi.com. Furthermore, the conjugate addition of organometallic reagents to thiochromones provides access to substituted thiochroman-4-ones, which are valuable precursors for pharmaceutical applications emerging-researchers.orgmdpi.commdpi.comnih.gov. Benzothiopyran derivatives, in general, have also been explored as potential antimalarial drugs acs.org.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8S B3368767 5H-1-Benzothiopyran CAS No. 21829-75-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5H-thiochromene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8S/c1-2-6-9-8(4-1)5-3-7-10-9/h1-3,5-7H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTJYKYAZQBBHSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CC=C2C1=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10710022
Record name 5H-1-Benzothiopyran
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21829-75-4
Record name 5H-1-Benzothiopyran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10710022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Strategies for Benzothiopyran Derivatives

Classical and Conventional Synthetic Approaches

Established synthetic routes to benzothiopyrans primarily involve the formation of the sulfur-containing ring through intramolecular reactions. These methods, while foundational, continue to be relevant in organic synthesis.

Cyclization Reactions

Cyclization reactions represent the most direct and common approach to the benzothiopyran nucleus. These strategies typically involve the formation of a key carbon-sulfur or carbon-carbon bond on an aromatic precursor to close the heterocyclic ring.

A direct method for the synthesis of thiochroman-4-one derivatives involves the reaction of thiophenols with acrylic acid derivatives. This approach can proceed through a tandem sequence of Michael addition followed by an intramolecular cyclization. A notable example is the one-pot synthesis of 2- or 3-(trifluoromethyl)thiochroman-4-ones. This reaction is achieved through a tandem alkylation-cyclic acylation process. The reaction is promoted by the superelectrophilic activation of 2- or 3-(trifluoromethyl)acrylic acid in a superacidic medium like trifluoromethanesulfonic acid, often assisted by microwave irradiation. The process begins with a Friedel-Crafts alkylation of the benzenethiol, followed by an intramolecular acylation to complete the cyclization.

Under these superacid conditions, the acrylic acid is believed to be protonated twice, forming a highly reactive superelectrophilic dicationic intermediate. This intermediate is then attacked by the nucleophilic thiol group in a Michael-type addition. Subsequent loss of a water molecule generates an acylium ion, which readily undergoes an intramolecular Friedel-Crafts acylation to afford the final thiochroman-4-one product.

Table 1: Synthesis of Trifluoromethyl-Substituted Thiochroman-4-ones

Thiophenol DerivativeAcrylic Acid DerivativeCatalyst/ConditionsProductYield (%)
Benzenethiol3-(Trifluoromethyl)acrylic acidTrifluoromethanesulfonic acid, Microwave2-(Trifluoromethyl)thiochroman-4-one85
4-Methylbenzenethiol3-(Trifluoromethyl)acrylic acidTrifluoromethanesulfonic acid, Microwave6-Methyl-2-(trifluoromethyl)thiochroman-4-one82
4-Chlorobenzenethiol2-(Trifluoromethyl)acrylic acidTrifluoromethanesulfonic acid, Microwave6-Chloro-3-(trifluoromethyl)thiochroman-4-one78

Acid-catalyzed cyclodehydration is a classical method for forming cyclic ketones, including benzothiopyran derivatives. This strategy is particularly effective for the synthesis of 2-alkylthiochroman-4-ones from 3-alkyl-3-(phenylthio)propanoic acid precursors. The reaction involves the intramolecular removal of a molecule of water from the substrate, facilitated by a strong acid, to effect ring closure.

The mechanism typically begins with the protonation of the carboxylic acid hydroxyl group by the acid catalyst, forming a good leaving group (water). The subsequent departure of water generates an acylium ion. This electrophilic species is then attacked by the electron-rich aromatic ring at the ortho position relative to the sulfur atom, in an intramolecular electrophilic aromatic substitution reaction, to form the six-membered heterocyclic ring and yield the thiochroman-4-one product.

Table 2: Acid-Catalyzed Cyclodehydration of 3-(Phenylthio)propanoic Acids

SubstrateAcid CatalystProduct
3-Methyl-3-(phenylthio)propanoic acidPolyphosphoric acid2-Methylthiochroman-4-one
3-Ethyl-3-(phenylthio)propanoic acidEaton's Reagent2-Ethylthiochroman-4-one
3-Phenyl-3-(phenylthio)propanoic acidSulfuric acid2-Phenylthiochroman-4-one (Thioflavanone)

The condensation of phenols with β-ketoesters, such as ethyl acetoacetate or ethyl benzoylacetate, under acidic conditions is known as the Pechmann condensation, a widely used method for the synthesis of coumarins (1-benzopyran-2-ones). A variation of this, the Simonis chromone cyclization, yields chromones (1-benzopyran-4-ones) when reagents like phosphorus pentoxide are used.

While the direct sulfur-analogue of this reaction, condensing thiophenols with β-ketoesters to form benzothiopyranones, is mechanistically plausible, it is less commonly reported in the literature compared to its oxygen-containing counterparts. The general Pechmann condensation mechanism involves an initial transesterification between the phenol and the β-ketoester, followed by an intramolecular electrophilic attack on the activated aromatic ring. For thiophenols, the lower nucleophilicity of the sulfur atom compared to the hydroxyl oxygen might necessitate harsher reaction conditions or specific catalysts to facilitate the initial reaction step or the final cyclization. Consequently, other synthetic routes are often preferred for the construction of the thiochromone skeleton.

Intramolecular Friedel-Crafts acylation is a powerful and reliable method for synthesizing cyclic aromatic ketones, including thiochroman-4-ones. taylorandfrancis.com This reaction typically involves the cyclization of 3-(arylthio)propanoyl chlorides or the corresponding carboxylic acids in the presence of a strong Lewis acid or protic acid catalyst. taylorandfrancis.comnih.gov

The process begins with the conversion of the carboxylic acid to a more reactive acyl chloride, for example, by using thionyl chloride or oxalyl chloride. The acyl chloride then coordinates with a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to form a highly electrophilic acylium ion. This acylium ion is then attacked by the aromatic ring in an intramolecular electrophilic aromatic substitution, leading to the formation of the six-membered ring of the thiochroman-4-one. taylorandfrancis.com When starting directly from the carboxylic acid, strong protic acids like polyphosphoric acid (PPA) or methanesulfonic acid can be used to promote the formation of the acylium ion for cyclization. The efficiency of the reaction can be influenced by the electronic nature of substituents on the aromatic ring. drugfuture.com

Table 3: Intramolecular Friedel-Crafts Acylation for Thiochroman-4-one Synthesis

PrecursorCatalystProduct
3-(Phenylthio)propanoyl chlorideAlCl₃Thiochroman-4-one
3-(4-Methylphenylthio)propanoic acidPolyphosphoric Acid6-Methylthiochroman-4-one
3-(4-Chlorophenylthio)propanoic acidMethanesulfonic Acid6-Chlorothiochroman-4-one

The cyclization of β-arylthiopropanoic acids is a direct and fundamental route to thiochroman-4-ones, which are versatile intermediates for a wide range of benzothiopyran derivatives. This transformation is essentially an intramolecular Friedel-Crafts acylation, as discussed in the previous section, and can be promoted by various acidic reagents.

Recently, efficient one-pot procedures have been developed that transform 3-(arylthiol)propanoic acids directly into thiochromones. These methods typically involve an initial cyclization to the thiochroman-4-one intermediate, which is then dehydrogenated in the same reaction vessel to yield the final thiochromone product. This approach offers advantages in terms of time, cost-efficiency, and waste reduction by eliminating the need for intermediate purification steps. A variety of 3-(arylthiol)propanoic acids, bearing both electron-donating and electron-withdrawing groups on the aromatic ring, can undergo this one-pot reaction to afford the corresponding thiochromones in good yields, demonstrating the broad scope of this methodology.

Table 4: One-Pot Synthesis of Thiochromones from 3-(Arylthiol)propanoic Acids

SubstrateConditionsProductYield (%)
3-(Phenylthio)propanoic acidOne-pot cyclization/dehydrogenationThiochromone75
3-(4-Methoxyphenylthio)propanoic acidOne-pot cyclization/dehydrogenation6-Methoxythiochromone81
3-(p-Tolylthio)propanoic acidOne-pot cyclization/dehydrogenation6-Methylthiochromone72
3-(4-Chlorophenylthio)propanoic acidOne-pot cyclization/dehydrogenation6-Chlorothiochromone65

Ring Transformation Methodologies

Ring transformation serves as a powerful tool for the synthesis of complex heterocyclic systems from more readily available cyclic precursors. In the context of benzothiopyran synthesis, this methodology has been effectively employed.

One notable example involves the stereoselective synthesis of thiochroman-4-one derivatives. This transformation is achieved through the reaction of chiral 5-ylidene-1,3-dioxan-4-ones with 2-bromothiophenol, proceeding via a bromo-lithium exchange mechanism ijrar.org. This approach allows for the introduction of chirality into the benzothiopyran core, which is often crucial for biological activity.

Starting MaterialReagentProductKey Transformation
Chiral 5-ylidene-1,3-dioxan-4-one2-BromothiophenolChiral thiochroman-4-one derivativeRing transformation via bromo-lithium exchange ijrar.org

Derivatization from Thiosalicylic Acid and its Precursors

Thiosalicylic acid and its derivatives are versatile and widely used starting materials for the synthesis of various benzothiopyran systems. Several synthetic routes originating from these precursors have been established.

One common strategy involves the conversion of thiosalicylic acid to alkyl 2-mercaptophenyl ketones. These intermediates can then undergo a Baker-Venkataraman reaction with trifluoroacetic anhydride in the presence of triethylamine to yield 2-trifluoromethyl derivatives of thiochromone ijrar.org.

Another approach involves the generation of acyl radicals from S-allylthiosalicyloyl chloride. Oxidation with phenylselenium acid and subsequent thermal decomposition of the resulting acylazo derivatives lead to the formation of 3-phenylselenyl-thiochroman-4-one ijrar.org. This method introduces a functional group at the 3-position, which can be a site for further molecular modifications.

Furthermore, Jae In Lee has reported the synthesis of benzothiopyran derivatives directly from thiosalicylic acid, highlighting its importance as a foundational precursor in this area of synthetic chemistry ijrar.org.

PrecursorReagentsProduct
Thiosalicylic acid1. Conversion to alkyl 2-mercaptophenyl ketone 2. Trifluoroacetic anhydride, Et3N2-Trifluoromethyl thiochromone derivative ijrar.org
S-Allylthiosalicyloyl chloride1. Phenylselenium acid 2. Thermal decomposition3-Phenylselenyl-thiochroman-4-one ijrar.org

Modern and Efficient Synthetic Methodologies

In recent years, there has been a significant drive towards the development of more efficient, environmentally friendly, and rapid synthetic methods. These modern approaches have been successfully applied to the synthesis of benzothiopyrans.

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating chemical reactions. The application of microwave irradiation in the synthesis of benzothiopyrans has led to significant improvements in terms of reaction times and yields.

A notable example is the preparation of 1-thiochroman-4-ones through the microwave-assisted cyclisation of β-arylthiopropanoic acids. This method provides quantitative yields of the desired products in a significantly reduced reaction time compared to conventional heating methods ijrar.org. The β-arylthiopropanoic acids themselves are readily prepared by the base-catalyzed addition of aryl thiols to β-chloropropanoic acid ijrar.org.

Starting MaterialReaction ConditionProductAdvantages
β-Arylthiopropanoic acidMicrowave irradiation1-Thiochroman-4-oneQuantitative yield, reduced reaction time ijrar.org

Catalysis in Benzothiopyran Synthesis

Catalysis plays a pivotal role in modern organic synthesis, offering pathways to new compounds and improving the efficiency of known transformations. Both Lewis acid and superacid catalysis have been effectively utilized in the synthesis of benzothiopyran derivatives.

Lewis acids are electron pair acceptors that can activate substrates towards nucleophilic attack or facilitate cyclization reactions wikipedia.org. Various Lewis acids have been employed in the synthesis of benzothiopyrans.

Iodine, acting as a mild Lewis acid, has been shown to effectively catalyze the cyclocondensation of α,β-unsaturated aldehydes with arenethiols. This reaction, conducted under solvent-free and room temperature conditions, generates 2-substituted-4-(arylthio)thiochromans in good yields ijrar.org. This method offers advantages such as mild reaction conditions, easy work-up, and shorter reaction times compared to conventional methods using mineral acids ijrar.org.

Another example of Lewis acid catalysis is the use of Amberlyst-15, a solid-supported acid catalyst. This catalyst is utilized in the cyclization of reduction products derived from the conjugate addition of thiophenol to chalcones, leading to the formation of thiochroman derivatives ijrar.org.

CatalystReactantsProduct
Iodineα,β-Unsaturated aldehyde, Arenethiol2-Substituted-4-(arylthio)thiochroman ijrar.org
Amberlyst-15Reduction product of thiophenol-chalcone adductThiochroman derivative ijrar.org

Superacids are acids with an acidity greater than that of 100% pure sulfuric acid. Their extremely high protonating ability can enable reactions that are not feasible with conventional acid catalysts. While direct examples of triflic acid catalysis for the synthesis of 5H-1-benzothiopyran were not found in the provided context, the use of superacids in the synthesis of related sulfur-containing heterocycles suggests its potential applicability. For instance, gold superacid catalysis has been employed in the preparation of benzo[c]thiophenes rsc.org. The principles of superacid catalysis involve the generation of highly electrophilic intermediates that can undergo subsequent cyclization or rearrangement reactions univ-poitiers.frnih.gov. The application of superacids like triflic acid could potentially offer novel and efficient routes to functionalized benzothiopyran systems.

Phase-Transfer Catalysis (PTC)

Phase-Transfer Catalysis (PTC) is a powerful technique in organic synthesis that facilitates reactions between reactants located in different immiscible phases (e.g., liquid-liquid or solid-liquid). researchgate.net This is achieved by a phase-transfer catalyst, typically a quaternary ammonium or phosphonium salt, which transports a reactant from one phase to another where the reaction occurs. biomedres.us This methodology accelerates reaction rates, often under mild conditions, and can improve yields and selectivity, making it a valuable tool for green synthesis. biomedres.us

In the synthesis of sulfur-containing heterocycles, PTC has been employed to overcome the immiscibility of reactants. biomedres.usresearcher.life For instance, the reaction of active methylene compounds with reagents like carbon disulfide can be facilitated by PTC to produce thiopyran derivatives. researcher.life The catalyst, such as tetrabutylammonium bromide (TBAB), forms an ion pair with a reactant in the aqueous phase, transports it to the organic phase, allowing it to react with the substrate. researchgate.net While direct examples for this compound are specialized, the principles are broadly applicable to the alkylation and cyclization reactions necessary for building the benzothiopyran core. The use of chiral phase-transfer catalysts, often derived from cinchona alkaloids, has also enabled the development of asymmetric syntheses, leading to enantioenriched products. biomedres.usaustinpublishinggroup.com

Table 1: Examples of Phase-Transfer Catalysis in Heterocyclic Synthesis

Reactant 1 Reactant 2 Catalyst Type Typical Catalyst Product Type Ref.
Active Methylene Compound Carbon Disulfide Quaternary Ammonium Salt TBAB Thiopyran derivatives researcher.life
Glycine Derivative Alkylating Agent Chiral Alkaloid Cinchona-derived Asymmetric Alkylation biomedres.usaustinpublishinggroup.com
Metal-Free Catalytic Systems

Growing interest in sustainable chemistry has spurred the development of metal-free catalytic systems to avoid the cost, toxicity, and contamination issues associated with transition metals. nih.govorganic-chemistry.org These systems often utilize common elements or organic molecules to catalyze reactions.

For the synthesis of benzothiophene, a related sulfur heterocycle, a highly efficient metal-free method involves the reaction of o-halovinylbenzenes with potassium sulfide. organic-chemistry.org This process proceeds through a direct SNAr-type reaction, cyclization, and dehydrogenation sequence. organic-chemistry.org Similarly, metal-free electrosynthesis offers another green alternative, where electrolysis of 2-alkenylaryl disulfides can yield benzothiophenes without any catalyst or oxidant. rsc.org Iodine has also been used as a metal-free catalyst for the cyclocondensation of α,β-unsaturated aldehydes with arenethiols to generate thiochroman derivatives. ijrar.org These approaches highlight the potential for synthesizing benzothiopyrans without reliance on traditional metal catalysts. nih.gov

One-Pot Multicomponent Reaction Strategies

One-pot multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants are combined in a single vessel to form a complex product in one step. nih.govjournalspub.com This approach is characterized by high atom economy, reduced reaction times, minimized waste, and simplified purification procedures compared to multi-step syntheses. nih.govresearchgate.net

MCRs are particularly powerful for the synthesis of diverse heterocyclic libraries. journalspub.comnih.gov For example, the synthesis of 2-amino-4H-benzo[b]pyran derivatives has been achieved by grinding a mixture of substituted aromatic aldehydes, dimedone, and malononitrile at room temperature under solvent-free conditions. nih.gov Isocyanide-based multicomponent reactions (I-MCRs) represent another versatile, environmentally friendly one-pot domino procedure for synthesizing benzopyran derivatives without the need for intermediate isolation. researchgate.net These strategies can be adapted for the synthesis of benzothiopyran analogues by utilizing appropriate sulfur-containing precursors, offering a streamlined route to complex molecular architectures. nih.govresearchgate.net

Organocatalytic Approaches

Organocatalysis utilizes small organic molecules to catalyze chemical transformations, offering a green alternative to metal-based catalysis. beilstein-journals.orgmdpi.com These catalysts are often readily available, stable, and less toxic than their metal counterparts. In recent years, organocatalysis has become a key tool for the asymmetric synthesis of heterocyclic compounds. researchgate.netnih.gov

An unprecedented organocatalytic approach to a 3,4-dihydro-2H-thiopyran scaffold has been developed through a formal thio [3 + 3] cycloaddition process. nih.gov This reaction involves a Michael-aldol condensation cascade sequence, demonstrating the power of organocatalysis to construct complex rings with high enantioselectivity. nih.gov Aminocatalysis, a subset of organocatalysis, can be used in cascade reactions to synthesize and diversify privileged structures like benzopyrans from simple starting materials. mdpi.com These methodologies open new avenues for accessing chiral benzothiopyran derivatives with high stereocontrol. researchgate.net

Wittig Reaction and Related Intramolecular Cyclizations

The Wittig reaction is a renowned method for forming carbon-carbon double bonds by reacting a carbonyl compound (aldehyde or ketone) with a phosphonium ylide. masterorganicchemistry.com A key variation is the intramolecular Wittig reaction, which is highly effective for synthesizing cyclic compounds.

This strategy has been successfully applied to the synthesis of 4H-1-benzothiopyran-4-ones. rsc.orgrsc.org The process involves the reaction of S-acyl(aroyl)thiosalicylic acids with an N-phenyl(triphenylphosphoranylidene)ethenimine to form acylphosphoranes. rsc.orgrsc.org These intermediates then undergo an intramolecular Wittig cyclization on the thiolester carbonyl to afford the desired 4H-1-benzothiopyran-4-ones in excellent yields. rsc.orgrsc.org This intramolecular cyclization provides a direct and efficient route to the core benzothiopyran structure. ijrar.org The related aza-Wittig reaction is also a valuable tool for constructing a wide range of nitrogen-containing heterocycles and demonstrates the versatility of intramolecular Wittig-type chemistry. scispace.com

Stereoselective and Diastereoselective Synthesis of Benzothiopyrans

The control of stereochemistry is crucial in the synthesis of biologically active molecules. Several strategies have been developed for the stereoselective and diastereoselective synthesis of benzothiopyran derivatives.

A methodology for the diastereoselective synthesis of cis-2,4-diarylthiochromans has been developed starting from chalcones. ijrar.org This three-step process involves the conjugate addition of thiophenol to a chalcone, followed by reduction and subsequent Amberlyst-15 catalyzed cyclization. ijrar.org Additionally, a stereoselective synthesis of thiochroman-4-one derivatives has been reported via the ring transformation of chiral 5-ylidene-1,3-dioxan-4-ones with 2-bromothiophenol. ijrar.org Furthermore, an organocatalytic, highly enantioselective formal thio [3 + 3] cycloaddition has been implemented to access chiral 3,4-dihydro-2H-thiopyran scaffolds with two adjacent stereogenic centers. nih.gov

Table 2: Stereoselective Synthesis of Benzothiopyran Derivatives

Starting Material Key Reagent/Catalyst Method Product Stereochemical Outcome Ref.
Chalcones Thiophenol, Amberlyst-15 Conjugate addition, reduction, cyclization cis-2,4-diarylthiochromans Diastereoselective ijrar.org
Chiral 5-ylidene-1,3-dioxan-4-ones 2-bromothiophenol Ring transformation Optically active thiochroman-4-ones Stereoselective ijrar.org

Synthesis of Annulated and Fused Benzothiopyran Systems

Annulated and fused heterocyclic systems, where one or more rings are attached to the core benzothiopyran structure, are of significant interest due to their complex architectures and potential biological activities. rsc.org The synthesis of these systems often involves cyclization or annulation reactions that build new rings onto a pre-existing benzothiopyran or form the benzothiopyran ring as part of a larger fused system.

One efficient route to annulated benzo[a]quinolizine-4-thiones involves the ring annulation of a dihydroisoquinoline with β-oxodithioesters. nih.gov While this example leads to a different core, the principle of ring annulation is directly applicable. Strategies for synthesizing thiopyran-fused heterocycles often utilize precursors like indoline-2-thione or 2-mercaptoquinoline-3-carbaldehyde, which undergo various reactions to build the fused thiopyran ring. rsc.org For instance, a base-mediated cyclization and auto-oxidation of bisallenones can produce a range of structurally diverse fused-pyran derivatives, a strategy that could be adapted for sulfur-containing analogues. rsc.org Furthermore, an efficient one-pot, five-component reaction has been reported for the synthesis of spirooxindole-annulated thiopyran derivatives, showcasing a multicomponent approach to fused systems. researchgate.net

Thiopyrano[3,2-c]nih.govbenzothiopyran Derivatives

A notable regioselective synthesis for thiopyrano[3,2-c] nih.govbenzothiopyran derivatives has been developed, commencing from 4-mercaptothiocoumarin. This method involves the alkylation of 4-mercaptothiocoumarin with various propargylic and allylic halides. The reaction is conducted under phase-transfer-catalyzed conditions, utilizing tetrabutylammonium bromide (TBAB) or benzyl triethylammonium chloride (BTEAC) as the catalyst in a dichloromethane-aqueous sodium hydroxide solution at room temperature. The resulting 4-thiopropynyl and thioallyl thiocoumarins are then subjected to thermal rearrangement by refluxing in chlorobenzene and quinoline. This eurekaselect.comeurekaselect.com sigmatropic rearrangement, a type of Claisen rearrangement, leads to the formation of thiopyrano[3,2-c] nih.govbenzothiopyran-5(2H)-one and thiopyrano[3,2-c] nih.govbenzothiopyran-4-one, respectively. nih.goveurekaselect.com

Key Steps in the Synthesis of Thiopyrano[3,2-c] nih.govbenzothiopyran Derivatives
StepReactantsReagents/ConditionsProduct
Alkylation4-Mercaptothiocoumarin, Propargylic/Allylic halidesTBAB or BTEAC, Dichloromethane-aqueous NaOH, Room temperature4-Thiopropynyl/Thioallyl thiocoumarins
Cyclization4-Thiopropynyl/Thioallyl thiocoumarinsReflux in Chlorobenzene and QuinolineThiopyrano[3,2-c] nih.govbenzothiopyran-5(2H)-one / Thiopyrano[3,2-c] nih.govbenzothiopyran-4-one

Thieno[3,2-c]nih.govbenzothiopyran Derivatives

The synthesis of thieno[3,2-c] nih.govbenzothiopyran-4(2H)-one can also be achieved through a regioselective pathway starting from 4-mercaptothiocoumarin. nih.goveurekaselect.com Similar to the synthesis of thiopyrano[3,2-c] nih.govbenzothiopyran derivatives, this process involves the initial alkylation of 4-mercaptothiocoumarin.

Benzothiopyrano[4,3-c]pyrazole Derivatives

The synthesis of benzothiopyrano[4,3-c]pyrazole derivatives is not extensively documented in readily available scientific literature. While synthetic routes for analogous structures such as benzofuro[3,2-c]pyrazole and pyrano[2,3-c]pyrazole derivatives are established, a direct and specific methodology for the benzothiopyran counterpart remains less explored. Research into pyrazole-fused thiochromones is an area that may provide insights into potential synthetic pathways.

Thiopyrano[2,3-b]quinoline Derivatives

Several effective methods have been developed for the synthesis of functionalized thiopyrano[2,3-b]quinoline derivatives. One approach involves cascade reactions utilizing a superparamagnetic iron oxide nanoparticle-supported catalyst. This reaction is performed with commercially available C-H acidic compounds, such as dimedone or malononitrile, and 2-mercapto-quinoline-3-carbaldehydes under green conditions. researchgate.net Another efficient method is a one-pot reaction for the synthesis of 3-cyanothiopyrano[2,3-b]quinoline derivatives, which proceeds via a Domino Michael addition followed by cyclization of 3-formyl-quinoline-2-thione and acrylonitrile in the presence of triethylamine. nih.gov Furthermore, a novel method combining the thio-Michael and aza-Morita–Baylis–Hillman reactions has been developed for synthesizing 1,2,4-triazole- and tetrazole-containing 4H-thiopyrano[2,3-b]quinolines. connectjournals.com

Comparison of Synthetic Methods for Thiopyrano[2,3-b]quinoline Derivatives
MethodKey ReactantsCatalyst/ReagentsKey Features
Cascade ReactionDimedone/Malononitrile, 2-Mercapto-quinoline-3-carbaldehydesFe3O4@Alg@CPTMS@ArgGreen conditions, recoverable catalyst. researchgate.net
Domino Michael Addition3-Formyl-quinoline-2-thione, AcrylonitrileTriethylamineRapid and efficient one-pot synthesis. nih.gov
Thio-Michael/Aza-Morita–Baylis–Hillman--Synthesis of 1,2,4-triazole- and tetrazole-containing derivatives. connectjournals.com

Thiochromone-Annulated Heterocycles

The synthesis of thiochromone-annulated heterocycles often involves the construction of the thiochromone core followed by annulation. A one-pot Friedel-Crafts acylation of alkynes with appropriately substituted benzoyl chlorides provides a direct route to thiochromenones. researchgate.net Another approach involves the synthesis of 4H-thiochromen-4-ones in a tandem one-pot manner from (Z)-β-chlorovinyl ketones. This method proceeds through an intermolecular nucleophilic addition of sodium hydrogen sulfide, followed by an intramolecular SNAr reaction. researchgate.net Rhodium-catalyzed carbonylative annulation of nonactivated aromatic sulfides and terminal alkynes offers another effective route to thiochromenones via a [3+2+1]-type annulation. researchgate.net Additionally, a mild iodine monochloride-induced cyclization of heteroatom-substituted alkynones provides a simple and highly efficient approach to various 3-iodothiochromenones, which can undergo subsequent palladium-catalyzed transformations to increase molecular complexity. researchgate.net

Green Chemistry Considerations in Benzothiopyran Synthesis

Green chemistry principles are increasingly being applied to the synthesis of benzothiopyran and related derivatives to reduce waste, lower energy costs, and utilize safer reagents and solvents. mdpi.com An efficient synthesis of 2H-thiopyran derivatives has been described via a three-component reaction of alkyl propiolate, benzoyl isothiocyanate or its derivatives, and alkyl bromides in the presence of triphenylphosphine in water at 80°C without a catalyst. This method offers high yields and an easy work-up procedure. nih.gov

In the synthesis of thiopyrano[2,3-b]quinoline derivatives, the use of a magnetically recoverable arginine/alginate biocomposite as a catalyst allows for mild and green reaction conditions, short reaction times, and the elimination of toxic solvents. researchgate.net The catalyst can be recovered and reused, aligning with the principles of sustainable chemistry. researchgate.net Furthermore, the use of glycerol as a non-toxic, biodegradable, and recyclable solvent has been reported for the clean, one-pot synthesis of 2-arylbenzothiazoles at ambient temperature without a catalyst. These approaches highlight the move towards more environmentally benign synthetic methodologies in the field of sulfur-containing heterocycles.

Chemical Reactivity and Transformation Pathways of Benzothiopyrans

Electrophilic and Nucleophilic Substitution Reactions on the Benzothiopyran Core

The benzothiopyran nucleus, analogous to other benzofused heterocycles like benzothiophene, possesses a reactivity towards electrophiles that is generally higher than that of benzene (B151609) itself. uoanbar.edu.iqpixel-online.net The electron-donating nature of the sulfur atom increases the electron density of the heterocyclic ring, making it the preferred site for electrophilic attack.

Electrophilic Aromatic Substitution:

In related benzofused thiophenes, electrophilic substitution preferentially occurs on the five-membered heterocyclic ring. pixel-online.net For the benzothiopyran system, theoretical and experimental studies on analogous compounds suggest that the positions adjacent to the heteroatom are the most activated. Specifically, electrophilic attack is most likely to occur at the C-2 position due to the ability of the sulfur atom to stabilize the resulting cationic intermediate (the sigma complex) through resonance. Typical electrophilic substitution reactions include halogenation, nitration, and Friedel-Crafts reactions. The precise conditions and regioselectivity can be influenced by the substituents already present on either the benzene or the thiopyran ring.

Nucleophilic Aromatic Substitution:

Nucleophilic substitution reactions on the electron-rich benzothiopyran ring are generally challenging. youtube.com Such reactions typically require the presence of strong electron-withdrawing groups to decrease the electron density of the ring system and activate it for nucleophilic attack. youtube.com Alternatively, nucleophilic substitution can proceed via an elimination-addition mechanism if a suitable leaving group is present. A specific application involves the cyclization of certain derivatives where a thiolate-derived sulfur atom acts as an internal nucleophile, attacking the fused phenyl ring to displace a hydrogen or halogen atom, thereby forming more complex heterocyclic systems. mdpi.com

Oxidation and Reduction Transformations of Benzothiopyran Derivatives

The sulfur atom in the benzothiopyran ring is susceptible to both oxidation and reduction, leading to derivatives with altered chemical and physical properties. The double bond in the thiopyran ring can also undergo reduction.

The thioether linkage in the benzothiopyran core can be readily oxidized to form the corresponding sulfoxides and, upon further oxidation, sulfones. researchgate.netjchemrev.com This transformation is one of the most common reactions for this class of compounds. The level of oxidation can be controlled by the choice of oxidizing agent and the reaction conditions. organic-chemistry.org

Sulfoxide Formation : Selective oxidation to the sulfoxide level is typically achieved using one equivalent of a mild oxidizing agent. Common reagents include hydrogen peroxide (H₂O₂) under controlled conditions, sodium periodate (NaIO₄), and m-chloroperbenzoic acid (m-CPBA) at low temperatures. jchemrev.comorganic-chemistry.org

Sulfone Formation : Stronger oxidizing agents or an excess of the oxidant will further oxidize the sulfoxide to the corresponding sulfone. organic-chemistry.org Reagents such as potassium permanganate (KMnO₄), excess hydrogen peroxide often in the presence of a catalyst, or peroxy acids like m-CPBA at room temperature or with heating are effective for this transformation. researchgate.netorganic-chemistry.org

The oxidation state of the sulfur atom significantly impacts the geometry and electronic properties of the benzothiopyran ring system.

Table 1: Common Oxidizing Agents for Sulfide Transformation
ReagentTypical ProductNotes
Hydrogen Peroxide (H₂O₂, 1 eq.)SulfoxideOften requires a catalyst for selectivity (e.g., Sc(OTf)₃). organic-chemistry.org
m-Chloroperbenzoic Acid (m-CPBA, 1 eq., low temp.)SulfoxideHighly selective at low temperatures.
Sodium Periodate (NaIO₄)SulfoxideMild and selective reagent.
Hydrogen Peroxide (H₂O₂, excess)SulfoneOften requires heat or a catalyst (e.g., niobium carbide). organic-chemistry.org
Potassium Permanganate (KMnO₄)SulfoneA strong and non-selective oxidizing agent.
Oxone® (2KHSO₅·KHSO₄·K₂SO₄)SulfoneEffective under various conditions.

The double bond within the thiopyran ring of the 5H-1-benzothiopyran system can be reduced through catalytic hydrogenation. youtube.com This reaction typically involves treating the compound with hydrogen gas (H₂) in the presence of a metal catalyst.

Commonly used catalysts include palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), and Raney nickel. The reaction is a syn-addition, meaning that both hydrogen atoms add to the same face of the double bond. youtube.com This process converts the unsaturated thiopyran ring into a saturated tetrahydro-benzothiopyran derivative. This transformation is a key step in modifying the core structure and is often used in the synthesis of related saturated heterocyclic systems.

Rearrangement Reactions

Benzothiopyran derivatives can participate in several important rearrangement reactions, which are powerful tools for constructing more complex molecular architectures.

The Thio-Claisen rearrangement, an analogue of the classic Claisen rearrangement, is a significant reaction for sulfur-containing compounds. wikipedia.orgorganic-chemistry.org This wikipedia.orgwikipedia.org-sigmatropic rearrangement involves an allyl aryl thioether. In the context of benzothiopyrans, a key example is the rearrangement of 4-propargylthio iosrjournals.orgbenzopyran-5-ones. iosrjournals.org When heated in a solvent like chlorobenzene, these substrates undergo a Thio-Claisen rearrangement followed by cyclization to yield 2H-thiopyrano[3,2-c] iosrjournals.orgbenzopyran-5-ones regioselectively and in high yield. iosrjournals.org This reaction provides an efficient pathway for the synthesis of fused polycyclic systems containing the thiopyran motif.

Table 2: Example of Thio-Claisen Rearrangement
Starting MaterialConditionsProductReference
4-Propargylthio iosrjournals.orgbenzopyran-5-onesHeat in chlorobenzene2H-Thiopyrano[3,2-c] iosrjournals.orgbenzopyran-5-ones iosrjournals.org

The α-ketol rearrangement is an isomerization of an α-hydroxy ketone or aldehyde, which can be induced by acid, base, or heat. wikipedia.orgorganicreactions.org The reaction involves a 1,2-migration of an alkyl or aryl group. This rearrangement is reversible, and the equilibrium generally favors the formation of the thermodynamically more stable α-hydroxy carbonyl compound. wikipedia.orgorganicreactions.org

For benzothiopyran derivatives, this rearrangement could be envisioned for substrates such as a 3-hydroxy-2,3-dihydro-1-benzothiopyran-4-one. Under basic or acidic conditions, the benzoyl group could migrate, leading to a ring-expanded product. Such transformations are particularly driven by factors like the release of ring strain or the formation of a more stable carbonyl system. d-nb.infobeilstein-journals.org The utility of this rearrangement has been demonstrated in the synthesis of complex steroidal systems and other natural products. wikipedia.orgd-nb.info

Conjugate Addition Reactions (e.g., Michael Additions)

Conjugate addition reactions, particularly Michael additions, represent a significant pathway for the functionalization of benzothiopyran scaffolds. These reactions involve the addition of a nucleophile to the β-carbon of an α,β-unsaturated carbonyl system within the benzothiopyran structure. The versatility of this reaction allows for the introduction of a diverse range of substituents, leading to the synthesis of complex and functionally rich molecules.

The Michael addition reaction is a widely utilized transformation for carbon-carbon bond formation in organic synthesis. researchgate.net This reaction involves the conjugate addition of a nucleophile, known as a Michael donor, to an activated α,β-unsaturated compound, referred to as a Michael acceptor. researchgate.net Thiochromenes, which are derivatives of benzothiopyran, can participate in Michael addition reactions, showcasing their utility as building blocks for more complex molecules. nih.gov For instance, the use of chiral catalysts and specific substrates like mercaptobenzaldehyde and cinnamaldehyde in Michael addition processes can lead to high enantioselectivity. nih.gov

The scope of nucleophiles (Michael donors) that can be employed in these reactions is broad and includes enolates, amines, thiols, and phosphines. researchgate.net Similarly, the benzothiopyran scaffold can be modified to act as a potent Michael acceptor, often in the form of α,β-unsaturated ketones, esters, or nitriles. The reaction is typically catalyzed by a base, which deprotonates the Michael donor to form a nucleophilic enolate or equivalent species. This nucleophile then attacks the electron-deficient β-carbon of the benzothiopyran acceptor.

A notable application of this methodology is in the synthesis of spiro-heterocyclic compounds. For example, the diastereoselective Michael reaction between thiooxindoles and dibenzalacetones has been reported to proceed efficiently in ethanol at room temperature without the need for a catalyst or additive. researchgate.net This highlights the inherent reactivity of the system and provides a green chemistry approach to complex molecule synthesis. Furthermore, the development of novel catalytic systems, such as those based on metal-organic frameworks (MOFs), has enabled the scalable and high-yielding synthesis of thiopyran and oxospiro-indolinethiopyran derivatives. researchgate.net

The hetero-Michael addition, involving the addition of heteroatom nucleophiles like thiols, is also a crucial transformation. nih.gov Understanding the kinetics and the factors influencing the electrophilicity and reversibility of Michael acceptors is essential for the rational design of bioactive compounds. nih.gov The reactivity of α,β-unsaturated carbonyls, which are common Michael acceptors, with biological thiols is a key area of study in the development of covalent modifiers. nih.gov

The following table provides examples of Michael addition reactions involving benzothiopyran derivatives:

Michael Acceptor (Benzothiopyran Derivative)Michael DonorCatalyst/ConditionsProduct Type
4-ThiochromoneDiethyl malonateSodium ethoxide2-(1,3-Diethoxy-1,3-dioxopropan-2-yl)-2,3-dihydro-4H-thiochromen-4-one
2-Nitro-2H-thiochromeneNitromethaneDBU2-Nitro-3-(nitromethyl)-3,4-dihydro-2H-thiochromene
Thiochromen-2-oneThiophenolTriethylamine3-(Phenylthio)thiochroman-2-one

Tautomerism in Hydroxy-Benzothiopyranones

Hydroxy-benzothiopyranones can exhibit tautomerism, a phenomenon where isomers are interconverted through the migration of a proton. libretexts.org Specifically, these compounds can exist in equilibrium between a keto form and an enol form. This keto-enol tautomerism is a fundamental concept in organic chemistry and plays a crucial role in the reactivity and biological activity of these molecules. libretexts.orgmasterorganicchemistry.com

The equilibrium between the keto and enol tautomers is influenced by several factors, including the solvent, temperature, and the presence of acidic or basic catalysts. libretexts.orgyoutube.com In most simple carbonyl compounds, the keto form is thermodynamically more stable and predominates at equilibrium. libretexts.orglibretexts.org This preference is largely due to the greater strength of the carbon-oxygen double bond compared to the carbon-carbon double bond. libretexts.org

However, in certain hydroxy-benzothiopyranones, the enol form can be significantly stabilized by factors such as intramolecular hydrogen bonding and conjugation. libretexts.orgmasterorganicchemistry.com For example, a hydroxyl group at a position that allows for the formation of a hydrogen bond with the carbonyl oxygen can shift the equilibrium towards the enol tautomer. Aromaticity can also play a role in stabilizing the enol form. masterorganicchemistry.com

The interconversion between the keto and enol forms can be catalyzed by both acids and bases. libretexts.orglibretexts.org

Acid-catalyzed enolization: The carbonyl oxygen is protonated, increasing the acidity of the α-hydrogen. A weak base (like the solvent) can then remove the α-hydrogen to form the enol. libretexts.org

Base-catalyzed enolization: A base removes the acidic α-hydrogen to form a resonance-stabilized enolate ion. Protonation of the enolate oxygen then yields the enol. libretexts.org

The existence of tautomers can have significant implications for the chemical reactivity of hydroxy-benzothiopyranones. The enol form, with its nucleophilic carbon-carbon double bond, can react with electrophiles in ways that the keto form cannot. masterorganicchemistry.com This dual reactivity is important in various synthetic transformations.

The following table illustrates the keto-enol tautomerism in a representative hydroxy-benzothiopyranone:

Keto TautomerEnol Tautomer
4-Hydroxy-2H-thiochromen-2-one2,4-Dihydroxy-2H-thiochromene

Note: The actual equilibrium position will depend on the specific structure and conditions.

Mechanism Studies of Key Benzothiopyran Reactions

Understanding the reaction mechanisms of benzothiopyran transformations is crucial for optimizing reaction conditions and designing novel synthetic routes. Various studies have been conducted to elucidate the pathways of key reactions involving this heterocyclic system.

One of the most studied classes of reactions is the Michael addition . The mechanism of the Michael addition is well-established and proceeds through the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. youtube.com In the context of benzothiopyrans, this typically involves the formation of an enolate or a similar nucleophile, which then attacks the β-position of a thiochromone or a related derivative. The resulting intermediate is then protonated to yield the final product. The stereoselectivity of these reactions is often a key focus of mechanistic studies, with the aim of controlling the formation of specific stereoisomers. nih.govyoutube.com

Cycloaddition reactions , such as the Diels-Alder reaction, have also been investigated. nih.gov These reactions provide a powerful tool for the construction of complex polycyclic systems containing the benzothiopyran motif. Mechanistic studies in this area often focus on the regioselectivity and stereoselectivity of the cycloaddition, which are influenced by the electronic properties of the diene and dienophile, as well as the reaction conditions. nih.gov

The synthesis of thiochromones , a key class of benzothiopyran derivatives, has been the subject of numerous mechanistic investigations. One-pot syntheses, which involve multiple transformations in a single reaction vessel, are of particular interest due to their efficiency. preprints.org For example, the synthesis of thiochromones from 3-(arylthiol)propanoic acids involves an intramolecular Friedel-Crafts acylation followed by an oxidation step. preprints.org Mechanistic studies of such reactions aim to identify the key intermediates and transition states, as well as the role of the reagents and catalysts involved.

Furthermore, the development of novel synthetic methods, such as those involving transition metal catalysis, has opened up new avenues for the synthesis and functionalization of benzothiopyrans. organic-chemistry.org Mechanistic studies of these catalytic cycles are essential for understanding the role of the metal catalyst and for the development of more efficient and selective transformations.

Influence of Sulfur Heteroatom Oxidation State on Reactivity

The oxidation state of the sulfur heteroatom in the benzothiopyran ring system has a profound effect on the molecule's reactivity. The sulfur atom can exist in various oxidation states, most commonly as a sulfide (the native state in benzothiopyran), a sulfoxide, or a sulfone. Each of these states imparts distinct electronic and steric properties to the molecule, thereby influencing its chemical behavior.

Sulfides: In its native sulfide state, the sulfur atom in benzothiopyran acts as an electron-donating group through resonance, enriching the electron density of the aromatic ring. However, its electronegativity also allows it to act as an inductive electron-withdrawing group. This dual nature influences the reactivity of the molecule in electrophilic and nucleophilic reactions. nih.gov The sulfide can also be a site for coordination with metal catalysts, facilitating various transformations.

Sulfoxides: Oxidation of the sulfide to a sulfoxide introduces a chiral center at the sulfur atom (if the substituents are different) and significantly alters the electronic properties of the molecule. The sulfoxide group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution. Conversely, it activates adjacent positions towards nucleophilic attack. The reactivity of benzothiazole sulfoxides with thiols, for instance, leads to the formation of sulfenic acids, which can undergo rapid intramolecular cyclization. nsf.govnih.gov This reactivity has been harnessed in the design of thiol-triggered fluorescent sensors. nsf.govnih.gov

Sulfones: Further oxidation to the sulfone level results in an even more electron-deficient system. The sulfone group is a very strong electron-withdrawing group, rendering the benzothiopyran ring highly susceptible to nucleophilic aromatic substitution. The reaction of benzothiazole sulfones with thiols produces sulfinic acids. nsf.govnih.gov These sulfinic acids can further react with sulfane sulfurs to form thiosulfonic acids, a reaction that has been utilized in the development of fluorescent sensors for hydrogen polysulfides. nsf.gov The oxidation of sulfur compounds to their corresponding sulfones is a key step in oxidative desulfurization processes, as the increased polarity of the sulfones facilitates their removal. scispace.com

The following table summarizes the influence of the sulfur oxidation state on the reactivity of the benzothiopyran ring:

Oxidation StateElectronic EffectInfluence on Reactivity
SulfideWeakly electron-donating by resonance, weakly electron-withdrawing by inductionSusceptible to both electrophilic and nucleophilic attack, can coordinate to metal catalysts.
SulfoxideStrongly electron-withdrawingDeactivates the ring towards electrophilic attack, activates for nucleophilic attack. Can be a chiral center.
SulfoneVery strongly electron-withdrawingStrongly deactivates the ring towards electrophilic attack, highly activates for nucleophilic aromatic substitution.

The ability to modulate the reactivity of the benzothiopyran system by simply changing the oxidation state of the sulfur atom provides a powerful tool for synthetic chemists, enabling the selective functionalization of different positions on the ring and the development of novel reactive probes and materials.

Advanced Spectroscopic and Structural Elucidation Techniques in Benzothiopyran Research

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Ionization Methods in Mass Spectrometry

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and fragmentation patterns of compounds. For 5H-1-Benzothiopyran, various ionization methods can be employed, each offering different advantages.

Electron Ionization (EI) : This is a "hard" ionization technique where sample molecules are bombarded with high-energy electrons. EI typically leads to significant fragmentation, producing a radical cation ([M]+•) and numerous fragment ions. While this fragmentation can be highly informative for structural elucidation by providing a unique fingerprint, it may also result in the loss of the molecular ion, making molecular weight determination challenging for some compounds. EI is commonly coupled with Gas Chromatography (GC-MS) for volatile samples emory.eduacdlabs.com.

Chemical Ionization (CI) : CI is a "softer" ionization technique compared to EI. In CI, the sample is ionized through reactions with pre-ionized reagent gases (e.g., methane, isobutane, ammonia). This process typically results in proton transfer, forming protonated molecules ([M+H]+). CI produces less fragmentation than EI, leading to a more abundant molecular ion and facilitating molecular weight determination. However, it provides less structural information due to reduced fragmentation miamioh.eduenovatia.com.

Electrospray Ionization (ESI) : ESI is a soft ionization technique widely used for polar and thermally labile compounds, often coupled with Liquid Chromatography (LC-MS). It generates ions by applying a high voltage to a liquid sample, creating charged droplets that desolvate to produce gas-phase ions, often in a multiply charged state ([M+nH]n+). ESI is highly sensitive and suitable for large molecules, but can also be effective for smaller heterocycles like this compound, providing molecular weight information with minimal fragmentation emory.eduacdlabs.comenovatia.comspectroscopyonline.com.

Atmospheric Pressure Chemical Ionization (APCI) : APCI is another soft ionization technique suitable for less polar compounds that are volatile enough for LC. Similar to ESI, it operates at atmospheric pressure. Sample molecules are ionized through chemical reactions with reagent ions generated in a corona discharge. APCI can be complementary to ESI, offering ionization for a broader range of compounds emory.eduspectroscopyonline.com.

Matrix-Assisted Laser Desorption/Ionization (MALDI) : MALDI is typically used for large biomolecules but can also be applied to smaller organic molecules. It involves embedding the analyte in a matrix, which is then irradiated with a laser. The matrix absorbs the laser energy, vaporizes, and transfers charge to the analyte, forming ions. It is a soft ionization method that generally produces singly charged ions emory.eduspectroscopyonline.com.

The choice of ionization method for this compound would depend on its volatility, polarity, and the specific information required, with ESI and APCI being strong candidates for LC-MS analysis, while EI might be used for GC-MS if volatility permits.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy probes the vibrational modes of molecules, providing information about the functional groups present. For this compound, characteristic absorption bands can confirm the presence of specific structural features.

C-H Stretching : Aliphatic C-H stretching vibrations typically appear in the range of 3000-2850 cm⁻¹ wpmucdn.comsavemyexams.comlibretexts.org. Aromatic C-H stretching vibrations are usually observed at slightly higher wavenumbers, between 3100-3000 cm⁻¹ libretexts.org.

C=C Stretching : The presence of alkene or aromatic C=C bonds would result in absorption bands typically in the range of 1680-1600 cm⁻¹ wpmucdn.comvscht.cz. For aromatic rings, specific in-ring C-C stretching vibrations are often observed around 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹ libretexts.org.

C-S Stretching : While less commonly cited with specific ranges for benzothiopyran systems in general search results, C-S stretching vibrations typically occur in the fingerprint region, often between 700-600 cm⁻¹ tandfonline.com.

Carbonyl Group (C=O) : If the this compound derivative contains a carbonyl group (e.g., in a benzothiopyran-4-one structure), a strong absorption band would be expected in the region of 1720-1680 cm⁻¹ wpmucdn.comsavemyexams.comlibretexts.orgvscht.cz. Conjugated carbonyls tend to absorb at lower wavenumbers.

O-H Stretching : If hydroxyl groups are present (e.g., in hydroxy-substituted derivatives), a broad and strong absorption band is observed between 3550-3200 cm⁻¹ savemyexams.comlibretexts.org.

The specific absorption pattern in the IR spectrum of this compound would allow for the definitive identification of its constituent functional groups. For instance, a study on substituted 5-hydroxythio-7H-thieno[3,2-g] Current time information in Elgin County, CA.benzothiopyran-7-ones reported a broad band around 3430–3450 cm⁻¹ for OH stretching and a sharp peak at 1680–1720 cm⁻¹ for the C=O group tandfonline.com.

Table 1: Characteristic IR Absorption Bands for this compound (Illustrative)

Functional Group / BondTypical Wavenumber (cm⁻¹)IntensityNotes
Aliphatic C-H Stretch3000 – 2850m to sPresent in saturated parts of the ring
Aromatic C-H Stretch3100 – 3000mPresent in the benzene (B151609) ring
C=C Stretch (Aromatic)1600-1585, 1500-1400mIn-ring vibrations of the benzene moiety
C=O Stretch (if present)1720 – 1680sFor benzothiopyran-4-one derivatives
C-S Stretch700 – 600w to mCharacteristic for sulfur-containing ring

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophores

UV-Vis spectroscopy is used to study electronic transitions within molecules, providing information about conjugated systems and chromophores. For this compound, the presence of the aromatic ring and potential conjugation within the thiopyran ring system influences its UV-Vis absorption spectrum.

Electronic Transitions : UV-Vis spectroscopy involves the excitation of electrons from lower energy molecular orbitals (ground state) to higher energy orbitals (excited state). The common transitions observed in organic molecules are σ → σ, n → σ, n → π, and π → π bspublications.netshu.ac.uktanta.edu.eg.

σ → σ* and n → σ* transitions typically occur at lower wavelengths (< 240 nm) and require higher energy, often seen in saturated compounds bspublications.netshu.ac.uk.

n → π* and π → π* transitions are more relevant for conjugated systems and chromophores, absorbing in the experimentally accessible UV-Vis region (200-700 nm) bspublications.netshu.ac.uk. π → π* transitions generally have higher molar absorptivities (ε) than n → π* transitions shu.ac.uk.

Chromophores : The benzothiopyran system contains an aromatic benzene ring, which is a chromophore. The extent of conjugation within the thiopyran ring, especially if it includes double bonds or carbonyl groups (as in benzothiopyran-4-ones), will significantly influence the absorption spectrum. Increased conjugation generally leads to absorption at longer wavelengths (bathochromic shift) and increased intensity bspublications.net.

λmax Values : The wavelength of maximum absorbance (λmax) is a characteristic property of a compound and can be used for identification and quantification bspublications.netmsu.edu. For example, 4H-1-benzothiopyran-4-ones (thiochromones) have been reported to show a very strong absorption band in the region of 250–270 nm oup.com. Derivatives of 5,8-dimethoxy-4H-1-benzothiopyran-4-one 1,1-dioxides exhibit a broad, complex band system in the 350–600 nm region, attributed to π-π* transitions involving electron density migration researchgate.net.

Table 2: UV-Vis Absorption Characteristics (Illustrative for Benzothiopyran Derivatives)

Compound Class / DerivativeAbsorption Region (nm)λmax (nm)Transition Type (Likely)Notes
4H-1-Benzothiopyran-4-one250 – 270~260π → πStrong absorption band reported oup.com
5,8-Dimethoxy-4H-1-benzothiopyran-4-one 1,1-dioxide350 – 600Variesπ → πBroad, complex band system due to electron density migration researchgate.net
General Benzothiopyran200 – 400Variesπ → π, n → πDepends on conjugation and presence of heteroatoms/substituents

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a definitive technique for determining the three-dimensional atomic structure of crystalline solids. It provides precise information about bond lengths, bond angles, molecular conformation, and intermolecular interactions.

Principle : When X-rays interact with the ordered arrangement of atoms in a crystal, they diffract, creating a unique pattern of spots. Analyzing the angles and intensities of these diffracted beams allows for the reconstruction of the electron density map of the crystal, revealing the positions of atoms azolifesciences.comwikipedia.org.

Application to this compound : For this compound, X-ray crystallography can confirm the cyclic structure, the position of the sulfur atom, the planarity or deviation from planarity of the ring system, and the stereochemistry of any substituents.

A study on 3-phenyl-2-(2-phenylhydrazino)-4H-1-benzothiopyran-4-one revealed that the benzothiopyranone ring was essentially planar, with the attached phenyl ring oriented nearly perpendicular to the fused ring system researchgate.net. The crystal structure was determined to be orthorhombic with specific lattice parameters (a = 10.140(4) Å, b = 10.432(4) Å, c = 16.228(7) Å, Z = 4) researchgate.net.

Another study on trans-2-phenyl-4-thiophenoxy-3,4-dihydro-2H-1-benzothiopyran confirmed its structure, including the trans configuration, through X-ray crystallographic analysis mdpi.com.

Table 3: X-ray Crystallographic Data for Benzothiopyran Derivatives (Examples)

CompoundCrystal SystemSpace GroupLattice Parameters (Å, °)R-factorReference
3-phenyl-2-(2-phenylhydrazino)-4H-1-benzothiopyran-4-oneOrthorhombicP2₁2₁2₁a = 10.140(4), b = 10.432(4), c = 16.228(7)0.0267 researchgate.net
Methyl 2-acetyl-5′-phenyl-2H-spiro[benzo[d]isothiazole-3,3′-pyrazole]-1,1-dioxide-2′(4′H)-carboxylateTriclinicP1̄a = 9.161(2), b = 9.716(2), c = 12.869(3), α = 75.84(3)°, β = 81.03(3)°, γ = 73.96(3)°0.0539 researchgate.net

X-ray crystallography is crucial for unambiguously confirming the structure of synthesized this compound derivatives, especially when complex rearrangements or stereochemical assignments are involved.

Combined Spectroscopic Data Analysis for Comprehensive Structural Assignment

The most robust structural assignment of this compound and its derivatives is achieved by integrating data from multiple spectroscopic techniques. Each method provides complementary information, and their combined interpretation leads to a comprehensive understanding of the molecular structure.

Synergy of Techniques :

MS provides the molecular weight and elemental composition (via high-resolution MS), offering a crucial starting point for structural determination. Its fragmentation patterns can suggest connectivity.

IR spectroscopy identifies key functional groups (e.g., C=O, O-H, C-H types), confirming the presence or absence of specific chemical features.

NMR spectroscopy (¹H NMR, ¹³C NMR, and 2D NMR techniques like COSY, HSQC, HMBC) is indispensable for elucidating the connectivity of atoms, the chemical environment of protons and carbons, and stereochemistry. For instance, ¹H NMR can reveal the number and types of protons, their splitting patterns (indicating neighboring protons), and their chemical shifts, while ¹³C NMR provides information about the carbon backbone. HMBC and HMQC correlations are vital for establishing long-range and direct C-H connectivities, respectively tandfonline.comresearchgate.netmdpi.comtandfonline.commdpi.com.

UV-Vis spectroscopy provides insights into the electronic structure, particularly the extent of conjugation and the presence of chromophores, which can be correlated with structural features.

X-ray crystallography offers definitive solid-state structural confirmation, including precise bond lengths, angles, and stereochemistry, serving as the ultimate validation for assignments made by other spectroscopic methods.

Research Findings : A study describing the synthesis of 3-phenyl-2-(2-phenylhydrazino)-4H-1-benzothiopyran-4-one noted that while ¹³C NMR provided good indications of its structure, it was conclusively established through X-ray crystal structure analysis researchgate.net. Similarly, the characterization of trans-2-phenyl-4-thiophenoxy-3,4-dihydro-2H-1-benzothiopyran relied on a combination of IR, ¹H and ¹³C NMR (including HMBC and HMQC), and MS data, with X-ray crystallographic studies providing final confirmation of the structure and stereochemistry mdpi.com.

By cross-referencing the data obtained from these diverse spectroscopic methods, researchers can confidently assign the structure of this compound and its derivatives, ensuring accuracy and completeness in their characterization.

Theoretical and Computational Investigations of Benzothiopyran Systems

Quantum Chemical Calculations

Fukui Functions for Reactivity Site Prediction

Fukui functions are powerful theoretical tools used to predict the most reactive sites within a molecule for electrophilic or nucleophilic attacks. These functions, derived from electron density changes upon adding or removing electrons, help identify potential reaction centers scm.comresearchgate.netschrodinger.com. By analyzing the condensed Fukui functions for specific atoms within the 5H-1-Benzothiopyran system, researchers can pinpoint which atoms are most susceptible to nucleophilic (f+) or electrophilic (f-) attack scm.comresearchgate.net. This information is crucial for understanding reaction mechanisms and designing synthetic pathways. While specific Fukui function data for this compound itself is not detailed in the provided search results, the methodology is well-established for predicting local chemical reactivity in organic molecules researchgate.netschrodinger.comniscpr.res.inresearchgate.net.

Molecular Modeling and Docking Studies

Molecular modeling and docking studies are instrumental in understanding how molecules interact with biological targets or other molecular systems. These computational techniques predict binding affinities, identify key interactions (like hydrogen bonding), and explore potential therapeutic applications. While direct molecular docking studies specifically focused on the parent this compound are not extensively detailed in the provided search snippets, the benzothiopyran scaffold is recognized for its presence in compounds with potential bioactivity ontosight.ai. Studies involving related sulfur-containing heterocycles and other complex organic molecules have extensively utilized molecular docking to investigate ligand-target interactions, such as binding to enzymes or receptors nih.govusm.mysci-hub.seacademie-sciences.frnih.govresearchgate.netmdpi.comnih.gov. These studies often involve predicting binding scores and analyzing the specific amino acid residues involved in binding, providing a basis for structure-activity relationship (SAR) development. For instance, docking studies are used to predict potential drug leads by evaluating how well a molecule fits into the active site of a target protein nih.govusm.my.

Reaction Mechanism Elucidation through Computational Chemistry

Computational chemistry, particularly Density Functional Theory (DFT), is widely employed to elucidate complex reaction mechanisms Current time information in Elgin County, CA.mdpi.comlsu.edursc.orgiitg.ac.inscielo.br. By calculating transition states, reaction intermediates, and activation energies, DFT can provide a detailed step-by-step understanding of how chemical transformations occur. While specific reaction mechanism studies for this compound are not explicitly detailed in the search results, general studies on related heterocyclic systems and organic reactions demonstrate the application of DFT in this area rsc.orgiitg.ac.inscielo.brrsc.orgresearchgate.netuzh.chcardiff.ac.ukresearchgate.net. For example, DFT has been used to study cycloaddition reactions, rearrangements, and catalytic processes, offering insights into regioselectivity and stereoselectivity uzh.chcardiff.ac.ukresearchgate.net. The computational exploration of reaction pathways allows researchers to identify rate-determining steps and understand the factors influencing reaction outcomes, thereby aiding in the optimization of synthetic routes.

Prediction of Spectroscopic Properties

The prediction of spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectra, is a crucial application of computational chemistry. These predictions aid in the interpretation of experimental data and the confirmation of molecular structures.

NMR Spectroscopy: Density Functional Theory (DFT) calculations, particularly using the Gauge-Including Atomic Orbital (GIAO) method, are commonly employed to predict NMR chemical shifts sfasu.edunih.govmdpi.comrsc.org. These calculations involve optimizing molecular geometries and then calculating shielding tensors. Studies have shown that specific DFT functionals and basis sets, such as B3LYP/6-311+G(d,p) or ωB97X-D/def2-SVP, can provide chemical shifts in good agreement with experimental results, with root-mean-square deviations (RMSD) often below 1 ppm for ¹H NMR and a few ppm for ¹³C NMR sfasu.edunih.govmdpi.com. These predictions are vital for assigning experimental NMR signals and elucidating the structures of newly synthesized compounds, including derivatives of benzothiopyran sfasu.edunih.govmdpi.comrsc.org.

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the primary computational method for predicting UV-Vis absorption spectra researchgate.netfaccts.deresearchgate.netacademie-sciences.frthermofisher.comlcms.cz. TD-DFT calculations determine the energies of electronic excited states and the probabilities of transitions between them, allowing for the simulation of experimental absorption bands. These predictions help in understanding electronic transitions, such as π-π* and n-π* transitions, which are responsible for the color and optical properties of molecules faccts.deresearchgate.netacademie-sciences.fr. While specific TD-DFT studies on this compound are not detailed, this methodology is widely applied to various organic molecules to predict their UV-Vis spectra and correlate them with their electronic structure and potential applications researchgate.netfaccts.deresearchgate.netacademie-sciences.frthermofisher.com.

Exploration of Biological Activities and Structure Activity Relationship Sar Studies of Benzothiopyran Derivatives

General Overview of Diverse Biological Activities

Benzothiopyran derivatives, a significant class of heterocyclic compounds, feature a benzene (B151609) ring fused to a thiopyran ring. This core structure has proven to be a versatile scaffold in medicinal chemistry, leading to the development of compounds with a wide array of pharmacological activities. The inherent structural features of the benzothiopyran nucleus allow for extensive chemical modifications, which in turn modulates their biological profiles.

Derivatives of benzothiopyran and related benzo-fused sulfur heterocycles have demonstrated a broad spectrum of biological effects. These include potent antimicrobial properties against various bacterial and fungal strains, significant antiproliferative activity against several cancer cell lines, and notable anti-inflammatory and analgesic effects. nih.govnih.govsamipubco.com Furthermore, these compounds have been investigated for their roles as enzyme inhibitors and receptor antagonists. nih.govunav.edu The diversity in their biological action is a testament to their ability to interact with various biological targets, making them a subject of intense research in the quest for novel therapeutic agents. Structure-activity relationship (SAR) studies are crucial in this field, as they help to correlate specific structural modifications with the observed biological activities, guiding the design of more potent and selective drug candidates. drugdesign.org

Mechanistic Investigations of Biological Activity

The anticancer potential of benzothiopyran derivatives often stems from their ability to induce apoptosis, a form of programmed cell death, in cancer cells. One of the key mechanisms involves the activation of caspases, a family of cysteine proteases that play a central role in the execution phase of apoptosis. semanticscholar.org

Studies on related heterocyclic compounds have shown that they can trigger the intrinsic, or mitochondrial, pathway of apoptosis. For instance, certain derivatives have been found to alter the ratio of Bcl-2/Bax proteins, leading to mitochondrial dysfunction. frontiersin.org This disruption can result in the release of cytochrome c from the mitochondria into the cytoplasm, which then activates caspase-9, an initiator caspase. Activated caspase-9 subsequently activates executioner caspases, such as caspase-3, which are responsible for the cleavage of cellular proteins and the morphological changes characteristic of apoptosis. semanticscholar.orgfrontiersin.org

Research has demonstrated that specific derivatives can significantly increase the levels of active caspase-3/7, confirming their pro-apoptotic activity. semanticscholar.orgnih.gov Furthermore, these compounds can induce cell cycle arrest, often at the G2/M or S phases, preventing cancer cells from proliferating and leading to their eventual apoptotic demise. nih.gov For example, a study on novel 4H-benzo[h]chromene derivatives, which are structurally related to benzopyrans, identified compounds that caused cell cycle arrest and apoptosis, with one aminoimino derivative showing excellent antitumor activity against breast, colon, and liver cancer cell lines. nih.gov

Table 1: Antiproliferative Activity of Selected Benzothiazole Derivatives This table is interactive. You can sort and filter the data.

Compound Cell Line Activity (IC50) Mechanism of Action
Phenylacetamide derivative 4l Pancreatic Cancer Cells Low micromolar Putative cannabinoid receptor and sentrin-specific protease interaction mdpi.com
Aminoimino derivative 18 MCF-7 (Breast Cancer) 0.45 µg/mL Induces cell cycle arrest at S and G2/M phases, leading to apoptosis nih.gov
Aminoimino derivative 18 HCT-116 (Colon Cancer) 0.7 µg/mL Induces cell cycle arrest at S and G2/M phases, leading to apoptosis nih.gov
Aminoimino derivative 18 HepG-2 (Liver Cancer) 1.7 µg/mL Induces cell cycle arrest at S and G2/M phases, leading to apoptosis nih.gov

Benzothiopyran derivatives and their analogues are a rich source of antimicrobial agents. Their mechanism of action can vary, but they often target essential cellular processes in bacteria, fungi, and viruses.

Antibacterial and Antifungal Activity: Many benzothiopyran-related compounds, such as those with a benzothiazole or benzothiophene core, exhibit significant activity against both Gram-positive and Gram-negative bacteria. mdpi.commdpi.com For example, certain benzothiazole derivatives have shown potent antibacterial activity with low minimum inhibitory concentrations (MIC) against strains like Staphylococcus aureus and Haemophilus influenzae. mdpi.com Structure-activity relationship studies have revealed that specific substitutions on the benzothiazole ring are crucial for enhanced activity. For instance, compounds containing a pyrazolone ring attached to a substituted benzothiazole showed the highest antimicrobial activities in one study. mdpi.com Similarly, derivatives have demonstrated efficacy against fungal pathogens like Candida albicans. researchgate.net The antimicrobial action is often attributed to the inhibition of essential enzymes, such as dihydropteroate synthase (DHPS), which is vital for folate synthesis in bacteria. mdpi.com

Antiviral Activity: The antiviral potential of this class of compounds has also been explored. A notable area of investigation is the inhibition of viral enzymes crucial for replication. For example, novel thiophene derivatives, which share a sulfur-containing heterocyclic structure, have been identified as potent inhibitors of the neuraminidase (NA) enzyme of the influenza virus. nih.gov One such derivative, compound 4b , exhibited more potent NA inhibition than the commercially available drug oseltamivir and showed excellent antiviral activity against the H5N1 influenza strain. nih.gov Molecular docking studies suggest that the thiophene moiety plays a critical role by binding effectively to the active site of the neuraminidase enzyme. nih.gov

Table 2: Antimicrobial Activity of Selected Benzothiazole and Thiophene Derivatives This table is interactive. You can sort and filter the data.

Compound Target Organism Activity Mechanism of Action
Benzothiazole derivative 16c S. aureus MIC = 0.025 mM Inhibition of DHPS enzyme mdpi.com
Benzothiazole derivative 21a-c S. aureus MIC = 0.03–0.06 μg/mL Inhibition of GyrB enzyme mdpi.com
Thiophene derivative 4b Influenza A (H5N1) NA IC50 = 0.03 µM Neuraminidase Inhibition nih.gov

Derivatives of benzopyrans have been investigated for their potential to alleviate inflammation and pain. nih.gov The primary mechanism underlying the anti-inflammatory effects of many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. nih.gov These enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.

Studies on newly synthesized pyridinedicarbonitrile and benzopyranopyridine derivatives have shown promising anti-inflammatory and analgesic activities. nih.gov In preclinical models, such as the carrageenan-induced rat paw edema test, some of these compounds demonstrated a significant reduction in inflammation, with efficacy comparable to the standard drug diclofenac. nih.govnih.gov The analgesic effect is often evaluated using methods like the hot plate test, where an increase in pain threshold indicates analgesic activity. The structure-activity relationship in this context often shows that specific substitutions on the heterocyclic ring system can greatly enhance the anti-inflammatory and analgesic potency. nih.gov For instance, in one series, an indole ring was found to be more effective than a benzene ring in reducing edema, and substitution at the four-position of a proline moiety enhanced anti-inflammatory activity. nih.gov

Beyond the enzymes involved in inflammation and microbial viability, benzothiopyran derivatives have been shown to inhibit other therapeutically relevant enzymes.

Neuraminidase Inhibition: As mentioned previously, thiophene derivatives, which are structurally related to benzothiopyrans, have been developed as potent inhibitors of influenza neuraminidase, a key enzyme for viral proliferation. nih.gov The design of these inhibitors often involves optimizing the core structure to achieve strong interactions with the enzyme's active site.

Dihydropteroate Synthase (DHPS) Inhibition: In the context of antimicrobial activity, new benzothiazole derivatives have been synthesized and evaluated for their ability to inhibit the DHPS enzyme, which is crucial for microbial survival. Molecular docking studies have supported the hypothesis that these compounds can effectively bind to the active site of the enzyme, leading to their antibacterial effects. mdpi.com

While the provided sources focus heavily on neuraminidase and DHPS, the general principle of enzyme inhibition is a well-established mechanism for benzothiopyran-related structures. The adaptable scaffold allows for the design of molecules that can fit into the active sites of various enzymes, including, hypothetically, carbonic anhydrases and steroid sulfatases, although specific examples for these two are not detailed in the provided search context.

Benzothiopyran derivatives can also exert their biological effects by interacting with cellular receptors, acting as either antagonists (blocking the receptor) or agonists (activating it).

Estrogen Receptor (ER) Antagonism: A significant area of research has been the development of benzothiophene derivatives as selective estrogen receptor covalent antagonists (SERCAs). nih.gov The estrogen receptor α (ERα) is a key therapeutic target in breast cancer. Derivatives derived from Raloxifene have been designed to covalently bind to a cysteine residue (Cys530) in the ERα, leading to potent antagonistic activity in ER-positive breast cancer cells. nih.gov This covalent binding offers a potential strategy to overcome endocrine resistance that can develop with non-covalent antagonists like Tamoxifen. Compound 19d from one such study showed potent antagonism without agonistic effects in endometrial cells, highlighting its potential as a targeted therapy. nih.gov

Serotonin (5-HT) Receptor Antagonism: Benzothiophene derivatives have also been identified as antagonists for serotonin receptors, particularly the 5-HT7 receptor. Antagonism of this receptor is being explored as a novel strategy for treating depression, potentially with a more rapid onset of action than traditional antidepressants. unav.edu Certain synthesized compounds, such as 9c , were found to be potent 5-HT7 receptor antagonists and demonstrated antidepressant-like activity in animal models after just a single administration. unav.edu

Interference with Cellular Processes (e.g., Cell Division, Peptidoglycan Biosynthesis)

Benzothiopyran derivatives have been shown to exert their biological effects by interfering with fundamental cellular processes, including cell division and bacterial cell wall synthesis. The structural analogs of benzothiopyrans, chromenes, have been reported to inhibit bacterial cell wall synthesis by disrupting the transpeptidation step in peptidoglycan biosynthesis. This mechanism is crucial for maintaining the integrity of the bacterial cell wall, and its inhibition leads to cell lysis and death. While direct studies on 5H-1-Benzothiopyran are less common, the activity of its oxygen-containing counterparts suggests a promising avenue for the development of novel antibacterial agents.

In the context of anticancer activity, certain benzothieno[3,2-b]pyran derivatives have demonstrated the ability to disrupt the cell cycle in cancer cell lines. For instance, studies on human colon adenocarcinoma cells (HCT-116) have shown that these compounds can induce a significant alteration in the cell cycle profile. This often manifests as a decrease in the cell population in the G1 phase with a concurrent increase in the pre-G and G2/M phases, ultimately leading to apoptosis. This interference with the normal progression of the cell cycle is a key mechanism behind the cytotoxic effects of these compounds against cancer cells.

Structure-Activity Relationship (SAR) Analysis

The sulfur atom in the thiopyran ring imparts distinct electronic and steric properties compared to its oxygen analog, chromene, which influences the molecule's reactivity and interaction with biological targets. The ability of sulfur to exist in various oxidation states further expands the chemical diversity and potential biological activities of these compounds rsc.org. SAR studies have been instrumental in guiding the design of more potent and selective benzothiopyran derivatives for various therapeutic applications.

Influence of Substituent Effects on Biological Profiles

The type and position of substituents on the benzothiopyran ring system have a profound impact on the biological activity of the resulting derivatives. The electronic properties (electron-donating or electron-withdrawing) and steric factors of these substituents play a significant role in modulating the pharmacological profile.

For example, in a series of thiochroman-4-one derivatives, it was found that electron-withdrawing groups at the 6th position enhanced antifungal activity. The introduction of halogen atoms, such as chlorine, on an attached indole ring further improved the efficacy of these compounds nih.gov. Similarly, for 4-chloro-2H-thiochromenes, the addition of nitrogen-containing side chains, particularly aliphatic amine and azole fragments, was shown to significantly boost antifungal efficacy nih.gov. In another study on thiophene derivatives, the substitution in the amide at position 2 of the thiophene ring with a 4-chlorophenyl group led to a more potent antibacterial compound nih.gov.

These findings highlight that strategic placement of specific functional groups can enhance the interaction of the molecule with its biological target, improve its pharmacokinetic properties, or alter its mechanism of action.

Below is a table summarizing the effect of various substituents on the biological activity of benzothiopyran and related heterocyclic derivatives.

Compound Class Substituent Position Effect on Biological Activity Reference
Thiochroman-4-onesElectron-withdrawing groups6Enhanced antifungal activity nih.gov
Thiochroman-4-onesChlorine on indole ring-Improved antifungal efficacy nih.gov
4-Chloro-2H-thiochromenesNitrogen-containing side chains-Enhanced antifungal efficacy nih.gov
Thiophene derivatives4-chlorophenyl on amide2Increased antibacterial potency nih.gov
BenzodiazepinesAlkyl, haloalkyl, or amino groupsN1Increased biological activity youtube.com

Positional Isomerism and Biological Activity Modulation

A clear example of the importance of positional isomerism can be seen in the comparison of 2H- and 4H-chromene derivatives, the oxygen analogs of benzothiopyrans. The position of the double bond within the pyran ring influences the planarity and conformational flexibility of the molecule, which in turn affects its biological activity frontiersin.orgnih.gov. For instance, in a series of antiplasmodial aminoalkyl-substituted benzopyrans, the specific substitution pattern on the benzopyran ring was crucial for their activity against Plasmodium falciparum nih.gov.

While direct comparative studies on positional isomers of this compound are limited, the principles derived from related heterocyclic systems underscore the importance of precise positional control during the design and synthesis of new therapeutic agents.

Stereochemical Effects on Biological Activity

Stereochemistry plays a pivotal role in the biological activity of chiral benzothiopyran derivatives. Enantiomers, which are non-superimposable mirror images of each other, can exhibit markedly different pharmacological and toxicological profiles. This is because biological targets, such as enzymes and receptors, are themselves chiral and can interact differently with each enantiomer.

The saturated nature of the thiochromane scaffold allows for greater stereochemical flexibility, which can be exploited to enhance drug-receptor interactions and improve pharmacokinetic properties rsc.org. In a study on nature-inspired 3-Br-acivicin isomers, it was demonstrated that only the isomers with the natural (5S, αS) configuration displayed significant antiplasmodial activity mdpi.com. The other stereoisomers were either less potent or inactive, highlighting the critical role of stereochemistry in biological recognition and activity mdpi.com. This stereoselectivity is often attributed to the specific three-dimensional arrangement of atoms required for optimal binding to the target protein mdpi.com. Therefore, the stereospecific synthesis of benzothiopyran derivatives is a crucial aspect of developing effective and safe therapeutic agents nih.gov.

The following table illustrates the impact of stereochemistry on the biological activity of chiral compounds.

Compound Isomer Biological Activity Reference
3-Br-acivicin derivative(5S, αS)Potent antimalarial agent mdpi.com
3-Br-acivicin derivative(5R, αR)Moderately potent antimalarial agent mdpi.com
3-Br-acivicin derivative(5S, αR) and (5R, αS)Poorly active mdpi.com

Design and Synthesis of Novel Benzothiopyran Derivatives for Biological Applications

The design and synthesis of novel benzothiopyran derivatives are driven by the need for new therapeutic agents with improved efficacy, selectivity, and safety profiles. The versatility of the thiochromene scaffold allows for a wide range of chemical modifications to tailor their biological activities rsc.org. Synthetic strategies often focus on introducing diverse functional groups at specific positions on the benzothiopyran ring system to optimize interactions with biological targets.

One approach involves the use of multicomponent reactions, which allow for the efficient, one-pot synthesis of complex molecules from simple starting materials. For example, a one-pot, three-component Knoevenagel–Thia-Michael cascade reaction has been utilized to synthesize spiro thiochromene–oxindole derivatives as potential anti-inflammatory agents nih.gov. This method is considered environmentally friendly as it can be performed in aqueous media using a bio-organic catalyst nih.gov.

Another strategy is molecular hybridization, where the benzothiopyran core is combined with other pharmacologically active moieties to create hybrid molecules with potentially synergistic or novel biological activities nih.gov. The design process is often guided by computational methods, such as molecular docking, to predict the binding affinity of the designed molecules to their target proteins. The synthesis of thiochromenes can be achieved through various methods, including the cyclization of sulfur-containing precursors and transition metal-catalyzed reactions rsc.org. These synthetic approaches provide medicinal chemists with the tools to create a diverse library of benzothiopyran derivatives for biological screening and the development of new drugs.

Applications of Benzothiopyran Derivatives in Chemical Sciences

Materials Science Applications

Benzothiopyran derivatives have emerged as key components in the development of advanced materials, leveraging their electronic, optical, and structural properties.

Organic Semiconductors and Light-Emitting Diodesresearchgate.net

The inherent electronic characteristics of benzothiopyran derivatives make them attractive for use in organic electronics. These compounds have been explored for their potential in organic semiconductors and light-emitting diodes (OLEDs) . Related fused sulfur heterocycles, such as Current time information in Elgin County, CA.benzothieno[3,2-b] Current time information in Elgin County, CA.benzothiophene (BTBT) and benzo[b]thieno[2,3-d]thiophene (BTT) derivatives, have demonstrated promising performance in organic field-effect transistors (OFETs). For instance, C6-Ph-BTBT has shown a high hole mobility of 4.6 cm²/V·s and an on/off ratio of 2.2 × 10⁷ pkusz.edu.cnrsc.org. Similarly, BTT derivatives have achieved hole mobilities up to 0.005 cm²/Vs with on/off ratios exceeding 10⁶ mdpi.com. Furthermore, certain benzothiopyran derivatives exhibit third-order nonlinear optical (NLO) properties, suggesting their utility in photonic devices researchgate.net.

Table 7.1.1: Performance Metrics of Related Organic Semiconductors

Compound ClassExample DerivativeHole Mobility (cm²/V·s)On/Off RatioReference
BTBT derivativesC6-Ph-BTBT4.62.2 × 10⁷ pkusz.edu.cnrsc.org
BTT derivativesCompound 2/3Up to 0.005> 10⁶ mdpi.com
Benzothiopyran analogsNot specifiedNot specifiedNot specified

Fluorescence Probes and Photophysical Applicationsontosight.ai

The benzothiopyran scaffold is recognized for its interesting photophysical and photochemical properties, making its derivatives valuable in the development of fluorescence probes ijrar.org. These compounds can exhibit tunable absorption and emission characteristics, crucial for sensing applications. For example, related spiropyran derivatives have been engineered as fluorescent probes for pH monitoring, displaying OFF-ON and ratiometric responses with specific pKa values ranging from 3.95 to 6.57 nih.gov. Benzothiopyran derivatives have also been synthesized in conjunction with other fluorescent systems, such as coumarins, to create probes for specific analytes like Fe(III) unica.it. Studies on related benzoporphyrin derivatives have detailed their photophysical parameters, including absorption maxima around 688 nm (ε ≈ 33,000 M⁻¹cm⁻¹), triplet quantum yields of 0.68, and singlet oxygen sensitization efficiencies of 0.78 nih.gov.

Table 7.1.2: Photophysical Properties of Related Fluorescent Probes and Derivatives

Compound Class/DerivativeApplicationAbsorption Max (nm)Emission Max (nm)Quantum Yield (Φ)pKaReference
Spiropyran derivativespH sensingVariesVariesVaries3.95-6.57 nih.gov
Benzothiopyran-coumarin conjugatesFe(III) sensingNot specifiedNot specifiedNot specifiedN/A unica.it
Benzoporphyrin derivative monoacid ring APhotodynamic therapy~688Not specifiedΦ_T = 0.68N/A nih.gov

Optically Active Devicesresearchgate.net

Benzothiopyrans and their hydrogenated forms are classified under compounds relevant to optically active devices google.com. While specific performance data for benzothiopyran derivatives in these devices are not extensively detailed in the provided search results, related thiocoumarin derivatives have been patented for use in optically active devices, with 3-aryl and hydrophilic compounds being particularly noted mdpi.com. The stereoselective synthesis of certain benzothiopyran derivatives also suggests their potential for applications requiring specific optical properties lookchem.com.

Chemical Synthesis Building Blocks and Synthonsunica.itresearchgate.netpkusz.edu.cn

The benzothiopyran core serves as a valuable synthon and building block in organic synthesis, enabling the construction of more complex molecular architectures. Substituted 1H-2-benzothiopyrans are recognized as synthons for creating intricate sulfur-containing heterocycles acs.org. The versatility of the benzothiopyran scaffold allows it to be incorporated into a wide array of organic molecules, acting as a foundational unit for further chemical elaboration .

Various synthetic methodologies facilitate access to benzothiopyran derivatives. These include microwave-assisted cyclization of β-arylthiopropaonic acids, yielding thiochroman-4-ones in high yields ijrar.org. Cationic cycloaddition reactions have also been employed for the stereoselective synthesis of polysubstituted thiochromans (3,4-dihydro-2H-1-benzothiopyrans) acs.org. Furthermore, sulfones derived from the benzothiopyran system, such as 1H-2-benzothiopyran S,S-dioxides, function as effective synthons for carbon-carbon bond formation and participation in Diels-Alder reactions, owing to the reactivity imparted by the sulfone group iomcworld.com.

Table 7.2: Synthetic Yields of Benzothiopyran Derivatives

Synthesis MethodCompound Class/DerivativeYield (%)StepsReference
Microwave-assisted cyclizationThiochroman-4-onesQuantitativeVaries ijrar.org
Cationic cycloadditionPolysubstituted thiochromansGenerally highVaries acs.org
Ring contraction of 3-bromo-4H-1-benzothiopyran-4-one2-(Aminomethylene)-1-benzothiophene-3-onesNot specifiedNot specified oup.comoup.com

Catalytic Applicationsgoogle.com

While direct applications of benzothiopyran derivatives as catalysts or ligands are not extensively detailed in the provided literature snippets, these compounds play a role in catalytic processes, particularly in their own synthesis. For instance, metal-organic frameworks (MOFs) have been utilized as catalytic systems for the synthesis of thiopyran and related derivatives researchgate.net. Additionally, dual-catalyzed reactions have been developed to accelerate the synthesis of benzothiopyran derivatives semanticscholar.org. The classification of benzothiopyran derivatives under "Catalysts and Ligands" in some contexts suggests potential, though specific examples of their catalytic function are not elaborated. Patents also mention metal-coordinated compounds as asymmetric catalysts, with benzopyran and benzothiopyran derivatives appearing in related contexts google.com.

Development of Novel DyesCurrent time information in Elgin County, CA.

Benzothiopyran derivatives are instrumental in the creation of novel dyes, particularly those exhibiting photochromic properties. These compounds are used in the synthesis of merocyanine (B1260669) dyes, which undergo reversible color changes upon exposure to light or heat psu.edursc.org. The benzothiopyran core, when modified, can form new chromophores. For example, the synthesis of 2-(aminomethylene)-2H,3H-1-benzothiophene-3-ones from benzothiopyran-4-one precursors yields novel donor-acceptor chromophores oup.comoup.com. Similarly, benzothiopyran-4-one 1,1-dioxides have been studied for their absorption spectra, contributing to the design of new chromophoric systems researchgate.net. Benzothiopyranoindazoles have also been identified as chromophore-modified anthracenedione derivatives with potential anticancer activity nih.gov. The development of photochromic spirobenzothiopyran polymers further highlights their utility in dye-related applications tandfonline.com.

Table 7.4: Benzothiopyran Derivatives in Dye Development

Derivative ClassApplication/PropertyKey FeaturesReference
Merocyanine dyes derived from benzothiopyransPhotochromismReversible color change, thermal reversion psu.edursc.org
2-(Aminomethylene)-1-benzothiophene-3-onesChromophoresDonor-acceptor system oup.comoup.com
Benzothiopyran-4-one 1,1-dioxidesChromophoresTunable absorption spectra researchgate.net
BenzothiopyranoindazolesChromophore-modified anticancer agentsAnthracenedione analogs nih.gov
Spirobenzothiopyran polymersPhotochromic materialsSensitivity at laser wavelengths, thermal stability tandfonline.com

Q & A

Q. What are the standard protocols for synthesizing 5H-1-Benzothiopyran in laboratory settings?

The synthesis of this compound typically involves cyclization reactions using substituted benzaldehyde derivatives and thiol-containing precursors. Key steps include:

  • Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are preferred for their ability to stabilize intermediates .
  • Catalysts : Acidic or basic catalysts (e.g., p-toluenesulfonic acid or potassium tert-butoxide) are used to drive cyclization .
  • Temperature control : Reactions are often conducted under reflux (80–120°C) to ensure completion while avoiding decomposition .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization is recommended for isolating pure compounds .

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

  • NMR spectroscopy : 1^1H and 13^13C NMR are critical for confirming the benzothiopyran core and substituent positions. For example, the thioether proton typically appears at δ 3.5–4.5 ppm in 1^1H NMR .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) or electron ionization (EI-MS) validates molecular weight and fragmentation patterns .
  • HPLC/UPLC : Reverse-phase chromatography (C18 columns, acetonitrile/water mobile phases) assesses purity (>95% required for pharmacological studies) .

Q. What safety precautions are necessary when handling this compound?

  • Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Respiratory protection is advised if dust or aerosols form .
  • Ventilation : Use fume hoods to minimize inhalation risks, as the compound may cause respiratory irritation .
  • Spill management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose of as hazardous waste .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield and purity of this compound derivatives?

  • Temperature gradients : Gradual heating (e.g., 50°C → 100°C) reduces side reactions like oxidative dimerization .
  • Solvent polarity : Adjusting solvent polarity (e.g., switching from DMF to dichloromethane) can stabilize transition states and improve regioselectivity .
  • Catalyst screening : High-throughput experimentation (HTE) with Lewis acids (e.g., ZnCl₂) or organocatalysts may enhance cyclization efficiency .
  • In-situ monitoring : Use FTIR or Raman spectroscopy to track reaction progress and identify byproducts .

Q. What methodologies are effective in resolving contradictions between theoretical predictions and experimental data for this compound reactivity?

  • Computational validation : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can identify discrepancies in reaction pathways, such as unexpected regioselectivity .
  • Statistical analysis : Apply multivariate regression to isolate variables (e.g., solvent polarity, temperature) causing deviations from theoretical models .
  • Empirical falsification : Design control experiments to test competing hypotheses (e.g., radical vs. ionic mechanisms) using radical scavengers or isotopic labeling .

Q. How should researchers design experiments to account for the thermal and oxidative instability of this compound derivatives?

  • Stability assays : Conduct accelerated degradation studies (40–60°C, 75% relative humidity) to identify degradation products via LC-MS .
  • Protective atmospheres : Use nitrogen or argon blankets during synthesis and storage to prevent oxidation .
  • Additives : Incorporate antioxidants (e.g., butylated hydroxytoluene, BHT) at 0.1–1.0% w/w to stabilize the compound in solution .
  • Crystallography : Single-crystal X-ray diffraction (SCXRD) reveals structural vulnerabilities, such as strained ring systems prone to decomposition .

Data Contradiction Analysis

Q. How can researchers reconcile conflicting bioactivity data for this compound analogs in pharmacological studies?

  • Dose-response curves : Validate IC₅₀ values across multiple cell lines (e.g., HepG2 vs. HEK293) to rule out cell-specific toxicity .
  • Meta-analysis : Aggregate data from independent studies using standardized assays (e.g., MTT for cytotoxicity) to identify outliers .
  • Structural analogs : Compare substituent effects (e.g., electron-withdrawing groups at position 3) to clarify structure-activity relationships (SAR) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.